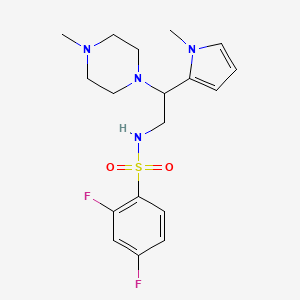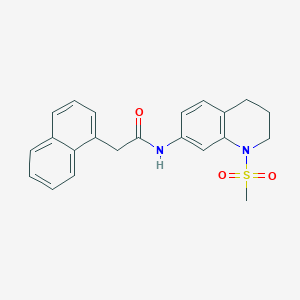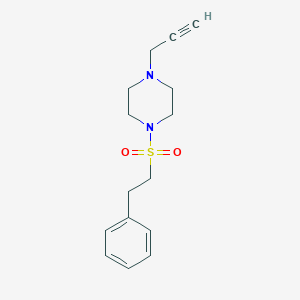
1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine, also known as PEP, is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine and biotechnology.
Aplicaciones Científicas De Investigación
1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine has been studied for its potential applications in the treatment of cancer, inflammation, and neurological disorders. In cancer research, 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation research has revealed that 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine can reduce the production of inflammatory cytokines in cells, which may have implications for the treatment of inflammatory diseases such as rheumatoid arthritis. In neurological research, 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine has been studied for its potential neuroprotective effects and its ability to enhance cognitive function.
Mecanismo De Acción
1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine is believed to exert its effects through multiple mechanisms. In cancer cells, 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine has been shown to induce cell cycle arrest and apoptosis, which may contribute to its anti-cancer properties. In inflammation research, 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of inflammatory cytokines. In neurological research, 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine has been shown to enhance the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Efectos Bioquímicos Y Fisiológicos
1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine has been shown to decrease the expression of proteins involved in cell cycle progression and increase the expression of proteins involved in apoptosis. In inflammation research, 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine has been shown to decrease the production of inflammatory cytokines and reduce the activation of immune cells. In neurological research, 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine has been shown to enhance the expression of BDNF and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action and potential side effects.
Direcciones Futuras
Future research on 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine could focus on its potential applications in the treatment of cancer, inflammation, and neurological disorders. Additionally, further studies could investigate the mechanisms of action of 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine and its potential side effects in cells and animals. Finally, research could explore the development of 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine derivatives with improved pharmacological properties and reduced toxicity.
Métodos De Síntesis
1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine can be synthesized through a multi-step process involving the reaction of 1-(2-bromoethyl)-4-(prop-2-yn-1-yl)piperazine with sodium sulfinylate in the presence of a palladium catalyst. The resulting product is then treated with sodium hydroxide to yield 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine.
Propiedades
IUPAC Name |
1-(2-phenylethylsulfonyl)-4-prop-2-ynylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-2-9-16-10-12-17(13-11-16)20(18,19)14-8-15-6-4-3-5-7-15/h1,3-7H,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIYRKOFLHUQFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)S(=O)(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

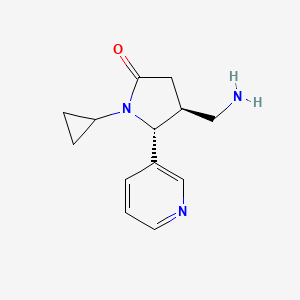
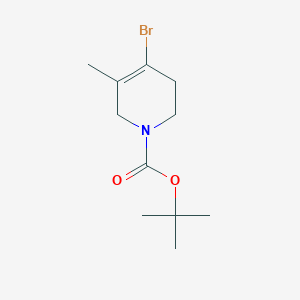
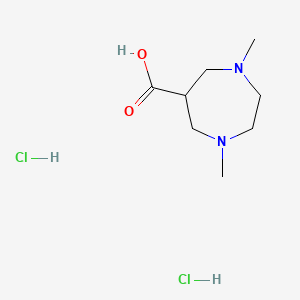
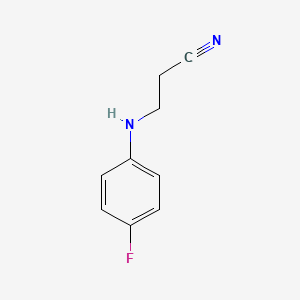
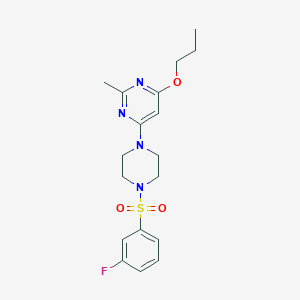
![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid](/img/structure/B2903240.png)
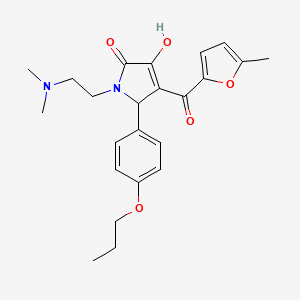
![N-(4-chlorophenyl)-2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2903242.png)
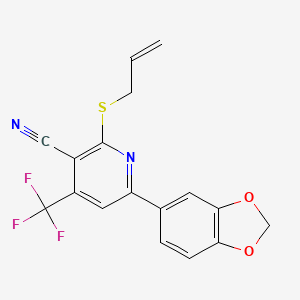
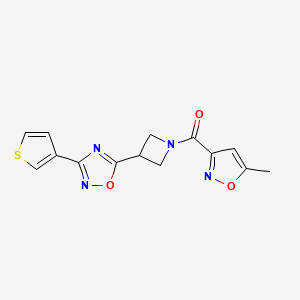
![Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2903251.png)
![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2903253.png)
